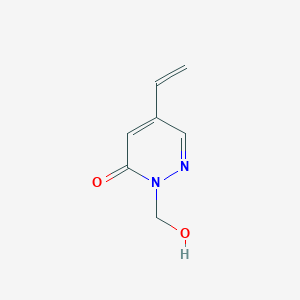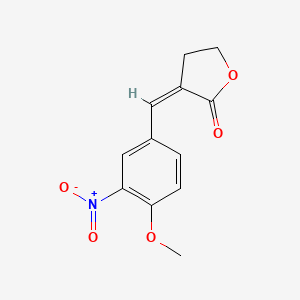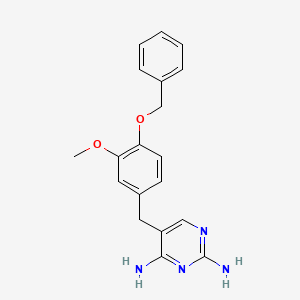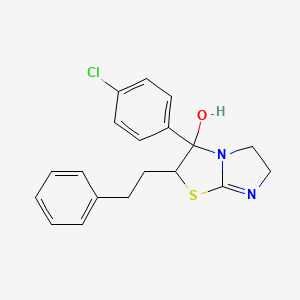
5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-vinylpyridazin-3(2H)-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-(Carboxymethyl)-5-vinylpyridazin-3(2H)-one.
Reduction: 2-(Hydroxymethyl)-5-ethylpyridazin-3(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)pyridazin-3(2H)-one: Lacks the vinyl group, which may affect its reactivity and applications.
5-Vinylpyridazin-3(2H)-one: Lacks the hydroxymethyl group, which may influence its solubility and binding properties.
2-(Hydroxymethyl)-5-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a vinyl group, which can affect its chemical reactivity.
Uniqueness
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one is unique due to the presence of both hydroxymethyl and vinyl groups, which provide a combination of reactivity and binding properties that are not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
825634-19-3 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-ethenyl-2-(hydroxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-7(11)9(5-10)8-4-6/h2-4,10H,1,5H2 |
InChI-Schlüssel |
DTRXPTUMPYKXJS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=O)N(N=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)





![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)


